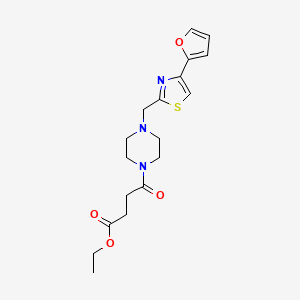

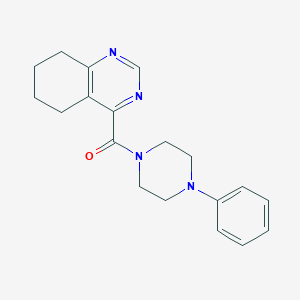

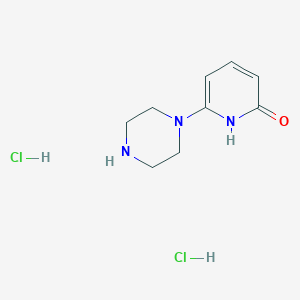

![molecular formula C13H11N3S2 B2859274 5-[(E)-2-anilinoethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile CAS No. 338417-45-1](/img/structure/B2859274.png)

5-[(E)-2-anilinoethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-[(E)-2-anilinoethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile, also known as 5-AEMSTC, is a synthetic compound of interest to scientists due to its potential applications in organic synthesis, medicinal chemistry, and drug discovery. 5-AEMSTC has been studied extensively in the laboratory, and its unique properties have been explored in a variety of contexts.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

5-[(E)-2-anilinoethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile and its derivatives are of significant interest due to their versatile chemical reactivity and potential applications in various fields of chemistry and materials science. The synthesis of thiazole derivatives often involves multicomponent reactions that allow for the introduction of various functional groups, enhancing their chemical diversity and potential for further chemical transformations. For instance, the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiazole-3-carbonitrile as a precursor has been reported, showcasing the utility of thiazole derivatives in constructing complex molecules with potential biological activities (Puthran et al., 2019).

Photophysical Properties

Thiazole derivatives with sulfur-containing groups exhibit interesting photophysical properties, which are crucial for applications in fluorescent materials, sensing, and optoelectronics. The modification of thiazole cores by introducing sulfur-containing functional groups can significantly influence their electronic structures, thereby affecting their luminescence properties. Studies on 5-Amino-2-(4-methylsulfanylphenyl)thiazoles have shed light on how such modifications can alter the energy levels of the lowest unoccupied molecular orbitals (LUMOs), potentially making these compounds suitable for applications in light-emitting devices and sensors (Murai et al., 2018).

Corrosion Inhibition

The application of thiazole derivatives in corrosion inhibition has been explored due to their ability to form protective layers on metal surfaces. Pyranopyrazole derivatives, for example, have demonstrated significant inhibition efficiency for mild steel in acidic environments. Such compounds can adsorb onto the metal surface, forming a barrier that protects the metal from corrosive agents. This property is particularly valuable in industries where metal longevity and integrity are critical (Yadav et al., 2016).

Propiedades

IUPAC Name |

5-[(E)-2-anilinoethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S2/c1-17-13-11(9-14)12(18-16-13)7-8-15-10-5-3-2-4-6-10/h2-8,15H,1H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODWRFJUJJFKKI-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NSC(=C1C#N)C=CNC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NSC(=C1C#N)/C=C/NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

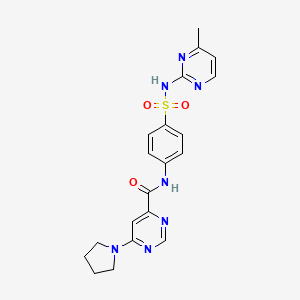

![3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2859198.png)

![Spiro[2.5]octan-4-one](/img/structure/B2859199.png)

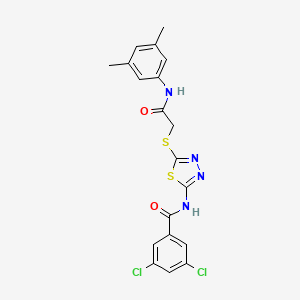

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide](/img/structure/B2859201.png)

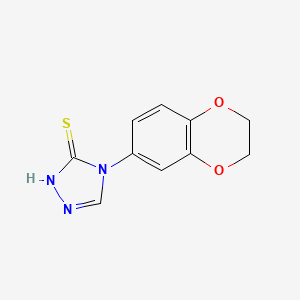

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B2859205.png)